molecular formula C8H9ClN4O2 B3060668 4-chloro-N-(1-hydrazinyl-2-nitroethenyl)aniline CAS No. 62390-84-5

4-chloro-N-(1-hydrazinyl-2-nitroethenyl)aniline

Cat. No.: B3060668
CAS No.: 62390-84-5
M. Wt: 228.63 g/mol
InChI Key: LTSHFFRMSMRSGJ-UHFFFAOYSA-N
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Description

  • ChemSpider ID : 4716135 .

Scientific Research Applications

Biocidal Applications

4-chloro-N-(1-hydrazinyl-2-nitroethenyl)aniline and related compounds have been studied for their biocidal properties. For example, Asaad, Grant, and Latif (1988) investigated the molluscicidal and fungicidal activities of substances related to this compound, including 5-chloro-3-formylsalicylic acid derivatives (Asaad, Grant, & Latif, 1988).

Wastewater Treatment

This compound has applications in wastewater treatment. Brillas et al. (1995) researched the electrochemical degradation of 4-chloroaniline in wastewater, which is relevant to the treatment of compounds like this compound (Brillas, Bastida, Llosa, & Casado, 1995).

Chemical Synthesis and Catalysis

The compound has relevance in chemical synthesis and catalysis. Trocsanyi, Hamerli, and Varga (1983) presented a method for preparing ortho-phenylene-diamine from 4-chloro-2-nitro-aniline, showcasing its role in the synthesis of other important chemicals (Trocsanyi, Hamerli, & Varga, 1983).

Environmental Impact and Degradation

The environmental impact and degradation pathways of similar compounds have been extensively studied. Khan et al. (2013) investigated the aerobic degradation of 2-chloro-4-nitroaniline, providing insights into the environmental impact and degradation pathways of compounds like this compound (Khan, Pal, Vikram, & Cameotra, 2013).

Mechanistic Studies in Organic Chemistry

The mechanistic aspects of reactions involving aniline derivatives are also of significant interest. Larsen et al. (2000) provided insights into the reduction of nitroaromatics to anilines, a process relevant to the understanding of reactions involving this compound (Larsen, Freund, Kim, Sidovar, & Stuart, 2000).

Properties

IUPAC Name

4-chloro-N-(1-hydrazinyl-2-nitroethenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4O2/c9-6-1-3-7(4-2-6)11-8(12-10)5-13(14)15/h1-5,11-12H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSHFFRMSMRSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=C[N+](=O)[O-])NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392663
Record name Benzenamine, 4-chloro-N-(1-hydrazino-2-nitroethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62390-84-5
Record name Benzenamine, 4-chloro-N-(1-hydrazino-2-nitroethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-chloro-N-(1-hydrazinyl-2-nitroethenyl)aniline
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Reactant of Route 6
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